2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine
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Overview
Description
2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H15BrN2O2. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
One common synthetic route includes the bromination of 4,7-dimethoxyindole, followed by a reaction with ethylamine under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding indole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
2-(6-Bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine can be compared with other similar indole derivatives, such as:
2-(6-Bromo-1H-indol-3-yl)ethanamine: This compound lacks the methoxy groups present in this compound, which may affect its biological activity and chemical reactivity.
2-(7-Bromo-1H-indol-3-yl)ethanamine: This compound has the bromine atom at a different position on the indole ring, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H15BrN2O2 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-(6-bromo-4,7-dimethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C12H15BrN2O2/c1-16-9-5-8(13)12(17-2)11-10(9)7(3-4-14)6-15-11/h5-6,15H,3-4,14H2,1-2H3 |
InChI Key |
BRMXEOYAIJZLHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=CN2)CCN)OC)Br |
Origin of Product |
United States |
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